5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid
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Overview
Description
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination and oxidation steps. One common method includes the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, which is then chlorinated using thionyl chloride and oxidized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxylic acid derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .
Scientific Research Applications
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new pharmaceuticals due to its diverse biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with similar pharmacological properties.
Quinazoline: Another nitrogen-containing heterocycle with diverse biological activities.
Cinnoline: Structurally similar but with different pharmacological profiles.
Uniqueness
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClN2O3 |
---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)12-8(13)7(11-5)9(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
MPUQQAONMNFDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
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